molecular formula C10H13NO2 B2667327 3-(4-Aminophenyl)butanoic acid CAS No. 4681-28-1

3-(4-Aminophenyl)butanoic acid

Cat. No. B2667327
CAS RN: 4681-28-1
M. Wt: 179.219
InChI Key: IOMPUNXBXXRHAN-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)butanoic acid, also known as 4-Aminobenzenebutanoic acid, is a chemical compound with the CAS Number: 4681-28-1 . It has a molecular weight of 179.22 and is typically in the form of a powder . The IUPAC name for this compound is 3-(4-aminophenyl)butanoic acid .


Molecular Structure Analysis

The InChI code for 3-(4-Aminophenyl)butanoic acid is 1S/C10H13NO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13) . This indicates that the compound contains 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

3-(4-Aminophenyl)butanoic acid is a powder at room temperature . It has a melting point of 165-170 degrees Celsius . The compound is stable under normal temperatures and pressures.

Scientific Research Applications

Neuroprotective Effects

“3-(4-Aminophenyl)butanoic acid”, also known as 4-Phenylbutyric acid (4-PBA), has been found to have neuroprotective effects . It is a chemical chaperone that shows potential as a candidate drug for the treatment of neurodegenerative diseases . The main actions of chemical chaperones are the amelioration of unfolded proteins and the suppression of their aggregation, which result in protective effects against endoplasmic reticulum stress-induced neuronal cell death .

Treatment of Neurodegenerative Diseases

4-PBA could be a viable therapeutic agent against neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases . These diseases involve the aggregation of denatured and misfolded nascent proteins . 4-PBA prevents protein aggregation, which is a common feature in the pathogenesis of these diseases .

Inhibitory Activity Against Histone Deacetylases (HDACs)

4-PBA exhibits inhibitory activity against histone deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This activity of 4-PBA could have implications in gene expression and regulation .

Optimization of 4-PBA for Medicinal Application

Due to the high doses of 4-PBA currently required for therapeutic efficacy, research is being conducted to optimize 4-PBA for its effective medicinal application . For instance, 4-(4-Aminophenyl) butanoic acid (4-APB) showed a stronger HDAC inhibitory effect than the other derivatives .

Chemical Chaperone Activity

4-PBA and its derivatives, such as 4-APB, have been investigated for their chemical chaperone activity . Chemical chaperones assist in the proper folding of proteins, preventing the accumulation of aggregated unfolded proteins .

Potential Applications in Pharmacotherapy

Given its various properties and effects, 4-PBA and its derivatives could have potential applications in pharmacotherapy . For instance, they could be used in the treatment of diseases that involve protein misfolding or aggregation .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While there is currently limited information on the specific uses and applications of 3-(4-Aminophenyl)butanoic acid, related compounds such as 4-PBA have been studied for their potential therapeutic applications in neurodegenerative diseases . Future research could potentially explore similar applications for 3-(4-Aminophenyl)butanoic acid.

properties

IUPAC Name

3-(4-aminophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMPUNXBXXRHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenyl)butanoic acid

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